2-N-[2-(1H-indol-3-yl)ethyl]-4-N-(2-phenylethyl)-1,3,5-triazine-2,4,6-triamine
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Overview
Description
2-N-[2-(1H-indol-3-yl)ethyl]-4-N-(2-phenylethyl)-1,3,5-triazine-2,4,6-triamine is a complex organic compound that features an indole moiety, a phenylethyl group, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-[2-(1H-indol-3-yl)ethyl]-4-N-(2-phenylethyl)-1,3,5-triazine-2,4,6-triamine typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole derivative reacts with phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of dihydrotriazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazine ring, where nucleophiles can replace one or more of the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-N-[2-(1H-indol-3-yl)ethyl]-4-N-(2-phenylethyl)-1,3,5-triazine-2,4,6-triamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s indole moiety is known for its biological activity, including antimicrobial and anticancer properties. Researchers are exploring its potential as a lead compound for the development of new therapeutic agents.
Medicine
In medicinal chemistry, the compound is being investigated for its potential as a drug candidate. Its ability to interact with various biological targets, such as enzymes and receptors, makes it a promising candidate for drug development.
Industry
In the materials science industry, the compound’s triazine ring can be utilized in the synthesis of polymers and resins. Its unique properties can enhance the performance of materials used in coatings, adhesives, and other applications.
Mechanism of Action
The mechanism of action of 2-N-[2-(1H-indol-3-yl)ethyl]-4-N-(2-phenylethyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The triazine ring can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
2-N-[2-(1H-indol-3-yl)ethyl]-4-N-(2-phenylethyl)-1,3,5-triazine-2,4,6-triamine: Features an indole moiety, a phenylethyl group, and a triazine ring.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Contains an indole moiety and a phenylpropyl group.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Contains an indole moiety and a naphthyl group.
Uniqueness
This compound is unique due to the presence of both an indole moiety and a triazine ring in its structure. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H23N7 |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-N-[2-(1H-indol-3-yl)ethyl]-4-N-(2-phenylethyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C21H23N7/c22-19-26-20(23-12-10-15-6-2-1-3-7-15)28-21(27-19)24-13-11-16-14-25-18-9-5-4-8-17(16)18/h1-9,14,25H,10-13H2,(H4,22,23,24,26,27,28) |
InChI Key |
KRIZRFJOHQENOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=NC(=N2)N)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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